4-(Cyclopentyloxy)picolinic acid
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Overview
Description
4-(Cyclopentyloxy)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a picolinic acid core with a cyclopentyloxy group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)picolinic acid typically involves the reaction of picolinic acid with cyclopentanol under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the picolinic acid, followed by the addition of cyclopentanol to form the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclopentyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Cyclopentyloxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
4-(Cyclopentyloxy)picolinic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with molecular targets compared to other picolinic acid derivatives.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-cyclopentyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-7-9(5-6-12-10)15-8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14) |
InChI Key |
FZQWTQZNDFFAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
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